molecular formula C24H29N3O3 B2575541 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899728-15-5

3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2575541
CAS No.: 899728-15-5
M. Wt: 407.514
InChI Key: AIXGBBZVNOKDHN-UHFFFAOYSA-N
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Description

3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex synthetic organic compound provided as a high-purity chemical standard for research and development purposes. This molecule features a unique spirocyclic architecture integrating benzo[e]pyrazolo[1,5-c][1,3]oxazine and piperidine ring systems, which presents a sophisticated scaffold for medicinal chemistry and pharmaceutical research. The structural complexity, including the spiro-fused ring system and phenolic moiety, suggests potential for high target selectivity and makes it a valuable candidate for exploring novel biological pathways. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules or as a core structure in the design of proprietary compound libraries for high-throughput screening. Its intricate heterocyclic design indicates potential applicability in central nervous system (CNS) drug discovery, enzyme inhibition studies, and investigations into receptor-ligand interactions, though its specific biological activity profile and mechanism of action require empirical determination. This product is intended for chemical and biological research use only in laboratory settings and is not certified or intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions and conduct their own thorough characterization to establish its specific properties and research applications.

Properties

IUPAC Name

3-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-3-26-13-11-24(12-14-26)27-21(16-20(25-27)17-7-5-8-18(28)15-17)19-9-6-10-22(29-4-2)23(19)30-24/h5-10,15,21,28H,3-4,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXGBBZVNOKDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C25H29N3O4
  • Molecular Weight : 429.52 g/mol
  • CAS Number : 892164-63-5

This compound features a spirocyclic framework that is characteristic of several biologically active compounds. The presence of an ethoxy group and a piperidine moiety suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds similar in structure to 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibit a range of biological activities, including:

  • Antioxidant Activity : Many derivatives of the benzo[e]pyrazolo compound class have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some studies have indicated that related compounds possess antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this category often inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : The structural features suggest that it may interact with specific receptors in the central nervous system or other tissues, influencing neurotransmission or cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (cervical cancer)15
Compound BMCF-7 (breast cancer)10
Compound CA549 (lung cancer)20

These findings suggest that 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol could similarly exhibit anticancer properties.

Animal Studies

Animal models have been used to assess the neuroprotective effects of structurally similar compounds. For example:

  • A study demonstrated significant reductions in neuronal apoptosis in models of induced oxidative stress when treated with related pyrazolo compounds.

Scientific Research Applications

Preliminary studies indicate that this compound exhibits notable biological activities , particularly in the following areas:

  • Antimicrobial Properties : Research has suggested that 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol may possess antimicrobial properties. This could make it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Activity : The compound has also been investigated for its potential anticancer effects. Studies are ongoing to elucidate the specific mechanisms through which it may inhibit cancer cell proliferation or induce apoptosis in tumor cells.

Synthetic Chemistry Applications

The synthesis of 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Spiro Structure : Utilizing cyclization reactions to form the spiro compound.
  • Functional Group Modifications : Introducing ethoxy and piperidine groups through nucleophilic substitutions or coupling reactions.

These synthetic pathways are crucial for optimizing yield and purity during the preparation of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol with structurally related compounds from the evidence, focusing on substituents, molecular properties, and bioactivity:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound 7-Ethoxy, 1'-ethyl, spiro-piperidine, 3-phenol ~467.5 (calculated) Not reported; inferred antimicrobial potential based on analogs Likely microwave-assisted spirocyclization (analogous to )
2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one derivatives Varied 4-substituted phenyl groups (e.g., -Cl, -OCH3) ~450–500 MIC: 50 μg/mL (antibacterial), 250 μg/mL (antifungal) Microwave-assisted synthesis with PTSA catalyst
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Chlorobenzyloxy, 7-methoxy, 2-phenyl 541.0 Not reported; chloro substituent may enhance lipophilicity and membrane penetration Conventional cyclization of chalcones with aldehydes
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Ethoxyphenyl, 2-phenyl 388.4 Structural analog with ethoxy group; potential CNS activity inferred from similar cores Not specified; likely via hydrazine cyclization
9-Chloro-1,10b-dihydrobenzo[e]pyrazolo[1,5-c][1,3]oxazines Chloro at position 9, varied aryl groups ~350–400 Enhanced antifungal activity compared to non-halogenated analogs Cyclization of 2-(3-aryl-4,5-dihydro-1H-5-pyrazolyl)phenols with aromatic aldehydes

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The ethoxy group (as in the target compound and ’s analog) may improve metabolic stability compared to methoxy or hydroxyl groups . Chlorine substituents (e.g., in and ) correlate with increased antifungal potency, likely due to enhanced electrophilicity and membrane disruption .

Synthetic Efficiency :

  • Microwave-assisted methods (as in ) yield higher purity and faster reaction times (~70–85% yield) compared to conventional heating .
  • The target compound’s synthesis likely involves a multi-step process: formation of a pyrazoline intermediate from chalcones, followed by spirocyclization with a piperidine derivative .

Antimicrobial Activity Trends: Compounds with electron-withdrawing groups (e.g., -Cl) show lower MIC values against fungi (e.g., 250 μg/mL in vs. 50 μg/mL for bacteria) . The phenolic hydroxyl group in the target compound may enhance solubility but reduce bioavailability unless protected via prodrug strategies .

Q & A

Q. What are the common synthetic routes for constructing the spirobenzooxazine core in this compound?

The spirobenzooxazine core is typically synthesized via multi-step reactions involving chalcone intermediates and heterocyclization. For example:

  • Step 1 : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones .
  • Step 2 : Reaction of chalcones with hydrazine to yield pyrazoline intermediates, followed by cyclization with pyridine carbaldehydes to form the spirobenzooxazine framework .
  • Advanced variants : Copper-catalyzed tandem reactions using 5-(2-bromoaryl)-1H-pyrazoles and carbonyl compounds under mild conditions, enabling efficient spirocycle formation .

Q. How are spectroscopic techniques applied to confirm the structure of synthesized derivatives?

Structural validation relies on:

  • IR spectroscopy : Identification of functional groups (e.g., NH at ~3346 cm⁻¹, absence of C=O bands post-cyclization) .
  • ¹H NMR : Aromatic proton signals (δ 6.50–8.71 ppm) and disappearance of aldehyde protons confirm cyclization .
  • X-ray crystallography : Resolves spiro stereochemistry and piperidine conformation in complex derivatives .

Q. What computational methods assess the drug-likeness of this compound?

Lipinski’s and Veber’s rules are applied to predict bioavailability:

  • Lipinski’s criteria : Molecular weight <500 Da, logP ≤5, ≤10 H-bond acceptors, ≤5 H-bond donors .
  • Veber’s parameters : Rotatable bonds ≤10, polar surface area ≤140 Ų .
  • Tools : Software like Molinspiration or SwissADME calculates these parameters from SMILES notation.

Advanced Research Questions

Q. How do reaction conditions influence chemoselectivity in forming pyrazolo-oxazine vs. other heterocycles?

Chemoselectivity is controlled by:

  • Catalysts : Copper(I) iodide promotes Ullmann coupling for thiazine formation, while palladium catalysts favor alternative pathways .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in spirocyclization, whereas dioxane facilitates oxazine formation via nucleophilic attack .
  • Temperature : Mild conditions (80°C) minimize side reactions like over-oxidation .

Q. What catalytic mechanisms are proposed for copper-mediated synthesis of related compounds?

Copper catalysis often involves:

  • Single-electron transfer (SET) : Activation of β-oxodithioesters (ODEs) to form thiyl radicals, enabling C–S bond formation .
  • Ligand-assisted coupling : ODEs act as both substrates and ligands, coordinating Cu(I) to enhance reaction efficiency .
  • Tandem processes : Sequential Ullmann coupling and cyclization under nitrogen atmosphere to avoid oxidative degradation .

Q. How to design experiments to resolve contradictions in reported bioactivity data (e.g., MIC discrepancies)?

Key strategies include:

  • Dose-response assays : Validate potency gradients (e.g., MIC = 12.5 µg/mL vs. 0.2 µg/mL for isoniazid analogs) using standardized M. tuberculosis H37Rv strains .
  • Control experiments : Compare spirooxindole derivatives with non-spiro analogs to isolate scaffold-specific effects .
  • Theoretical modeling : Dock compounds into target enzymes (e.g., enoyl-ACP reductase) to correlate steric/electronic properties with activity .

Methodological Tables

Q. Table 1. Key Synthetic Pathways for Spirobenzooxazine Derivatives

MethodConditionsYield (%)Key Reference
Chalcone cyclization with hydrazineEthanol reflux, 2 hours60–75
Copper-catalyzed Ullmann couplingCuI, CH₃CN, 80°C, N₂ atmosphere85–92
One-pot tandem reactionNH₃(aq), CuCl₂, air70–88

Q. Table 2. Bioactivity Data for Spirooxindole Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
56 (R=4-Cl)M. tuberculosis H37Rv12.5
IsoniazidM. tuberculosis H37Rv0.2

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